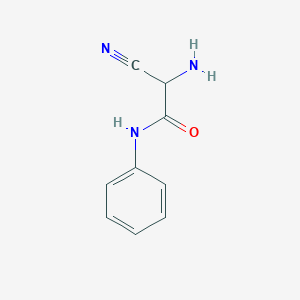
2-Amino-2-cyano-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-cyano-N-phenylacetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis and their potential biological activities. The presence of both amino and cyano groups in the molecule makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-cyano-N-phenylacetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: In industrial settings, the synthesis of cyanoacetamides can be carried out using solvent-free reactions, which are both economical and environmentally friendly. The reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods for the preparation of cyanoacetanilides .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-2-cyano-N-phenylacetamide undergoes various types of reactions, including condensation, substitution, and cyclization reactions. The active hydrogen on the C-2 position of the compound allows it to participate in a variety of condensation and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include hydrazonoyl chloride, sodium ethoxide, and phenacyl bromide. For example, the treatment of 2-cyano-N-(2-pyridyl)acetamide with hydrazonoyl chloride in ethanolic sodium ethoxide solution at room temperature furnishes aminopyrazole structures .
Major Products Formed: The major products formed from these reactions include various heterocyclic compounds such as pyrazoles, pyrroles, and triazines .
Applications De Recherche Scientifique
2-Amino-2-cyano-N-phenylacetamide has a wide range of applications in scientific research. It is extensively used as a reactant in the synthesis of biologically active heterocyclic compounds. These compounds have shown diverse biological activities, making them valuable in the development of new chemotherapeutic agents . Additionally, cyanoacetamide derivatives are used in the synthesis of novel heterocyclic moieties, which are of interest in medicinal chemistry and drug discovery .
Mécanisme D'action
The mechanism of action of 2-Amino-2-cyano-N-phenylacetamide involves its ability to act as a precursor for the synthesis of various heterocyclic compounds. The presence of both amino and cyano groups in the molecule allows it to undergo a variety of reactions, leading to the formation of biologically active compounds. These compounds can interact with specific molecular targets and pathways, exerting their effects through mechanisms such as enzyme inhibition and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-Amino-2-cyano-N-phenylacetamide include other cyanoacetamide derivatives such as 2-cyano-N-(2-pyridyl)acetamide and 2-cyano-N-(4-methoxyphenyl)acetamide .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of amino and cyano groups, which makes it a versatile intermediate in organic synthesis. Its ability to participate in a wide range of reactions and form various biologically active heterocyclic compounds highlights its significance in medicinal chemistry and drug discovery .
Propriétés
Numéro CAS |
64145-17-1 |
|---|---|
Formule moléculaire |
C9H9N3O |
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
2-amino-2-cyano-N-phenylacetamide |
InChI |
InChI=1S/C9H9N3O/c10-6-8(11)9(13)12-7-4-2-1-3-5-7/h1-5,8H,11H2,(H,12,13) |
Clé InChI |
MAVMORRQHGQMGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C(C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


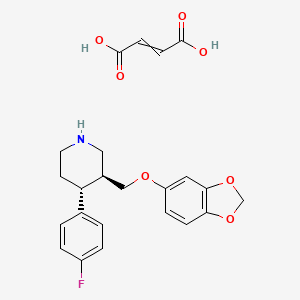
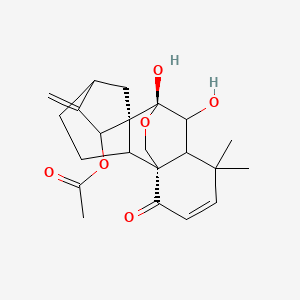

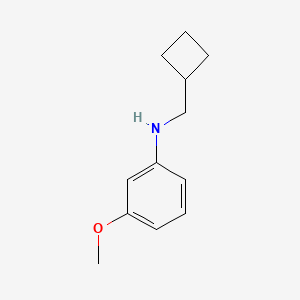
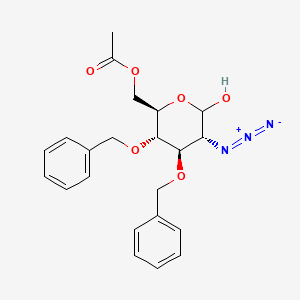


![{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B12434293.png)
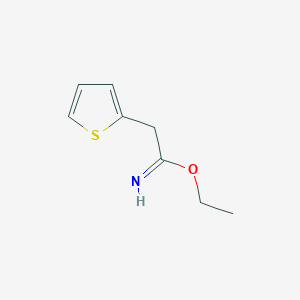
![Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate](/img/structure/B12434308.png)
![2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12434313.png)

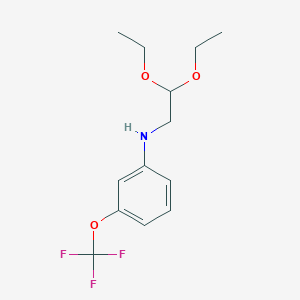
![3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12434328.png)
